molecular formula C10H10N2O B1297789 6-Methoxyquinolin-5-amine CAS No. 50358-38-8

6-Methoxyquinolin-5-amine

Cat. No. B1297789
CAS RN: 50358-38-8
M. Wt: 174.2 g/mol
InChI Key: LTDUAVSGOSFGMV-UHFFFAOYSA-N
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Description

6-Methoxyquinolin-5-amine is a chemical compound that belongs to the quinoline family, characterized by the presence of a methoxy group at the 6th position of the quinoline ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The methoxy group can influence the electronic properties of the quinoline ring, making it a valuable moiety for further chemical modifications and applications in the synthesis of complex molecules .

Synthesis Analysis

The synthesis of derivatives of 6-methoxyquinolin-5-amine involves several steps, including the formation of chloro-nitroquinolines with methoxy groups, followed by reactions with dimethylamine. This process can lead to aminodehalogenation and nucleophilic substitution of the methoxy groups. Further chemical manipulations, such as reduction and methylation, can yield compounds like 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, which are known as quinoline proton sponges due to their ability to absorb protons .

Molecular Structure Analysis

The molecular structure of 6-methoxyquinolin-5-amine derivatives is characterized by the presence of additional functional groups attached to the quinoline core. These modifications can significantly alter the electronic and steric properties of the molecule, which in turn affects its reactivity and interaction with other molecules. The introduction of methyl and amino groups, as seen in the hexamethylquinoline triamine derivative, can increase the basicity and potential for forming hydrogen bonds .

Chemical Reactions Analysis

6-Methoxyquinolin-5-amine and its derivatives participate in various chemical reactions. For instance, the compound can undergo aromatic substitution reactions, such as the formation of 8-amino-5,8′-iminobis(6-methoxyquinoline) through an intermolecular aromatic nitrene insertion reaction. This type of reaction demonstrates the reactivity of the methoxyquinoline moiety towards the formation of complex polycyclic structures . Additionally, the compound can be used as a fluorescence derivatization reagent for amines in liquid chromatography, indicating its utility in analytical chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methoxyquinolin-5-amine derivatives are influenced by the substituents on the quinoline ring. For example, the introduction of a methoxy group can enhance the fluorescence properties of the molecule, as seen in 6-methoxy-4-quinolone, which exhibits strong fluorescence across a wide pH range in aqueous media. This property is beneficial for its application as a fluorescent labeling reagent. The stability of these compounds against light and heat is also noteworthy, as it allows for their use in various analytical applications without significant degradation .

Scientific Research Applications

Antiplasmodial Activity

6-Methoxyquinolin-5-amine derivatives demonstrate significant antiplasmodial activity. For instance, a study involving 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids found that the linkers between the quinoline and the tert-butyltetrazole moieties, differing in chain length, basicity, and substitution, greatly influence antiplasmodial activity and cytotoxicity. The most active compounds showed good activity and promising selectivity against Plasmodium falciparum NF54, indicating their potential in malaria treatment (Hochegger et al., 2021).

Tubulin Polymerization Inhibitors

Compounds containing 6-Methoxyquinolin-5-amine have been identified as potent tubulin polymerization inhibitors, demonstrating substantial antiproliferative activity. A study on 5-Amino-2-aroylquinolines as tubulin polymerization inhibitors revealed that compounds containing sulfide and sulfone groups exhibited significant antiproliferative activity against various cell lines, inhibiting tubulin polymerization, and demonstrating vascular disrupting effects (Lee et al., 2011).

In Vitro Antitumor Activity

Novel functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, have been studied for their antitumor activity. These compounds displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating their potential in cancer treatment (Károlyi et al., 2012).

Chemosensor for Cadmium

A compound derived from 6-Methoxyquinolin-5-amine, specifically 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, has been characterized as a selective chemosensor for cadmium over other metal ions. This property makes it useful in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Fluorescent Labeling Reagent

6-Methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, is a novel fluorophore useful in biomedical analysis. It shows strong fluorescence in a wide pH range and is highly stable against light and heat. This makes it an effective fluorescent labeling reagent for various applications (Hirano et al., 2004).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

6-methoxyquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDUAVSGOSFGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332690
Record name 6-methoxyquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyquinolin-5-amine

CAS RN

50358-38-8
Record name 6-methoxyquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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